molecular formula C55H74N16O14 B1587276 LHRH (free acid) CAS No. 35263-73-1

LHRH (free acid)

Cat. No. B1587276
CAS RN: 35263-73-1
M. Wt: 1183.3 g/mol
InChI Key: IGACZQNUZMBGFX-AQJXLSMYSA-N
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Description

LHRH (free acid), also known as the luteinizing hormone-releasing hormone, is a neuropeptide hypothalamic . It regulates reproduction and can be used for cancer research . LHRH is also called Gonadotropin-Releasing Hormone (GnRH) or Luteinizing Hormone-Releasing Factor (LRF) .


Synthesis Analysis

LHRH neurons can exhibit neuroendocrine secretory properties before entrance into the central nervous system . The in vivo biosynthesis of LHRH in mammalian hypothalamus was shown by injecting radiolabeled amino acids into the third ventricle or the preoptic area .


Molecular Structure Analysis

The molecular formula of LHRH (free acid) is C55H74N16O14 . The molecular weight is 1183.27 . The sequence is {Pyr}-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly .


Chemical Reactions Analysis

LHRH analogues are synthetically modeled after the natural LHRH decapeptide with specific modifications, usually double and single substitutions and typically in position 6 (amino acid substitution), 9 (alkylation) and 10 (deletion). These substitutions inhibit rapid degradation .


Physical And Chemical Properties Analysis

The molecular weight of LHRH (free acid) is 1183.27 . It is a solid substance . The solubility of LHRH (free acid) in DMSO is 90 mg/mL .

Safety And Hazards

LHRH (free acid) may damage fertility or the unborn child . It is recommended to obtain special instructions before use and get medical advice if exposed or concerned .

Future Directions

LHRH (free acid) is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . It is also being used for research and development.

properties

IUPAC Name

2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H74N16O14/c1-29(2)19-38(49(80)66-37(9-5-17-59-55(56)57)54(85)71-18-6-10-43(71)53(84)62-26-46(76)77)65-45(75)25-61-47(78)39(20-30-11-13-33(73)14-12-30)67-52(83)42(27-72)70-50(81)40(21-31-23-60-35-8-4-3-7-34(31)35)68-51(82)41(22-32-24-58-28-63-32)69-48(79)36-15-16-44(74)64-36/h3-4,7-8,11-14,23-24,28-29,36-43,60,72-73H,5-6,9-10,15-22,25-27H2,1-2H3,(H,58,63)(H,61,78)(H,62,84)(H,64,74)(H,65,75)(H,66,80)(H,67,83)(H,68,82)(H,69,79)(H,70,81)(H,76,77)(H4,56,57,59)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGACZQNUZMBGFX-AQJXLSMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H74N16O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LHRH (free acid)

CAS RN

35263-73-1
Record name LHRH, Gly(10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035263731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gly-OH10]-LH-RH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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